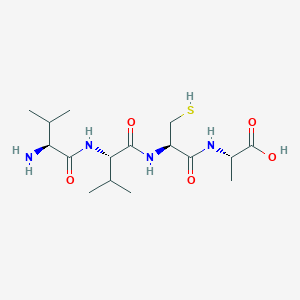![molecular formula C29H31INP B14228234 {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide CAS No. 526196-98-5](/img/structure/B14228234.png)
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is a phosphonium salt that contains a diethylamino group attached to a phenyl ring, which is further connected to a triphenylphosphonium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 4-(diethylamino)benzyl chloride in the presence of a base such as sodium iodide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like cyanide, azide, or thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium salts.
Aplicaciones Científicas De Investigación
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of {[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide involves its ability to form stable ylides, which are intermediates in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The diethylamino group enhances the nucleophilicity of the ylide, making the reaction more efficient. The triphenylphosphonium moiety stabilizes the ylide intermediate, facilitating the formation of the desired product.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Benzyltriphenylphosphonium chloride: Similar structure but with a benzyl group instead of a diethylamino group.
Tetraphenylphosphonium iodide: Contains an additional phenyl group.
Uniqueness
{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide is unique due to the presence of the diethylamino group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. The combination of the diethylamino group and the triphenylphosphonium moiety provides a balance of nucleophilicity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
526196-98-5 |
|---|---|
Fórmula molecular |
C29H31INP |
Peso molecular |
551.4 g/mol |
Nombre IUPAC |
[4-(diethylamino)phenyl]methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H31NP.HI/c1-3-30(4-2)26-22-20-25(21-23-26)24-31(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29;/h5-23H,3-4,24H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CNDIMTWIIOVUOV-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)

![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
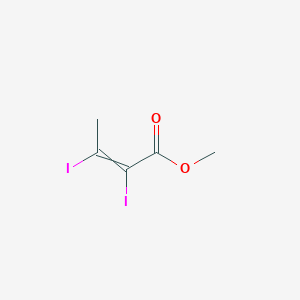
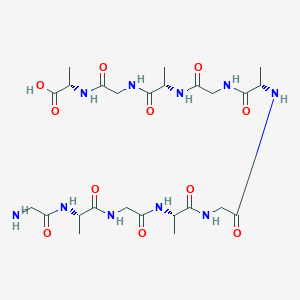
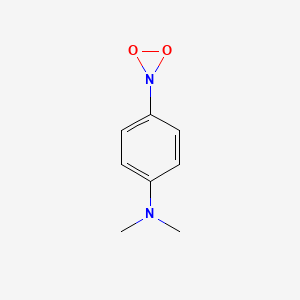
![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)
![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)
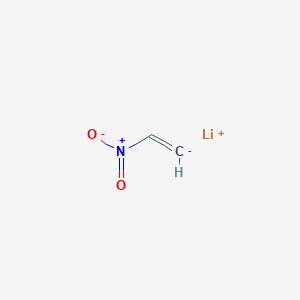
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
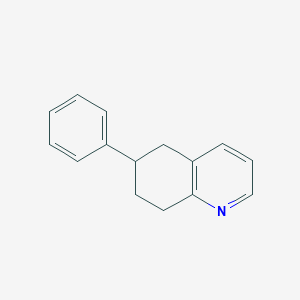
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
